Enantiomer-Specific TET2 Inhibition: (S)-2-HG vs. (R)-2-HG Potency Comparison
TFMB-(S)-2-HG liberates (S)-2-HG intracellularly, which demonstrates superior potency against TET family enzymes compared to the (R)-enantiomer. While exact IC₅₀ values for TFMB-(S)-2-HG against TET2 are not reported in primary literature, class-level enzyme inhibition studies establish that (S)-2-HG more potently inhibits TET1/2 than (R)-2-HG . This differential potency is mechanistically significant because TET2 inhibition is a central epigenetic mechanism in IDH-mutant cancers, yet paradoxically, the more potent inhibitor [(S)-2-HG] does NOT drive leukemogenesis, whereas the less potent (R)-2-HG does [1].
| Evidence Dimension | TET enzyme inhibitory potency (relative) |
|---|---|
| Target Compound Data | (S)-2-HG: more potent inhibitor of TET1/2 and KDM5B |
| Comparator Or Baseline | (R)-2-HG: less potent inhibitor of TET enzymes |
| Quantified Difference | Qualitative potency ranking: (S)-2-HG > (R)-2-HG against TET1/2 |
| Conditions | Biochemical enzyme inhibition assays; α-KG-dependent dioxygenase panel |
Why This Matters
Users requiring maximum TET2 inhibition for epigenetic studies should select TFMB-(S)-2-HG over TFMB-(R)-2-HG, with the critical caveat that (S)-2-HG does not model IDH-mutant leukemogenesis.
- [1] Losman JA, Looper RE, Koivunen P, et al. (R)-2-Hydroxyglutarate Is Sufficient to Promote Leukemogenesis and Its Effects Are Reversible. Science. 2013;339(6127):1621-1625. View Source
